An In-Depth Technical Guide to the Solubility Profile of (3R)-3-Methylpiperidin-3-ol Hydrochloride
An In-Depth Technical Guide to the Solubility Profile of (3R)-3-Methylpiperidin-3-ol Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies. This guide provides a comprehensive framework for characterizing the solubility of (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4), a substituted piperidine derivative.[1][2][3][4][5] While specific solubility data for this compound is not extensively published, this document serves as a technical blueprint for its determination and interpretation. We will delve into the theoretical underpinnings of its expected behavior, provide robust experimental protocols for its quantitative measurement, and discuss the critical factors that modulate its solubility.
Physicochemical Characterization of (3R)-3-Methylpiperidin-3-ol Hydrochloride
A foundational understanding of the molecule is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1][2][3] |
| Molecular Weight | 151.63 g/mol | [1][6] |
| CAS Number | 2305080-34-4 | [1][2][3][4][5] |
| Physical Form | Solid | [4][7] |
| Chemical Structure | (3R)-3-Methylpiperidin-3-ol hydrochloride | [3][4][5] |
The structure reveals a tertiary alcohol on a piperidine ring. Piperidine itself is a basic heterocycle.[8][9][] The presence of the hydrochloride salt form is a deliberate chemical modification aimed at improving the aqueous solubility of the parent molecule, which is a common strategy for basic active pharmaceutical ingredients (APIs).[11][12] The solubility of this salt is expected to be significantly influenced by the pH of the aqueous medium.
Theoretical Framework: pH-Dependent Solubility of a Basic Hydrochloride Salt
The solubility of (3R)-3-Methylpiperidin-3-ol hydrochloride is intrinsically linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms. The piperidine nitrogen is basic, and as a hydrochloride salt, it will exist predominantly in its protonated, cationic form in the solid state.[8]
Upon dissolution in an aqueous medium, an equilibrium is established:
C₆H₁₃NO·HCl (solid) ⇌ [C₆H₁₃NOH]⁺ (aq) + Cl⁻ (aq)
The protonated piperidinium ion ([C₆H₁₃NOH]⁺) is in equilibrium with its conjugate free base:
[C₆H₁₃NOH]⁺ (aq) ⇌ C₆H₁₃NO (aq) + H⁺ (aq)
The overall solubility is the sum of the ionized and neutral species. In acidic media (low pH), the equilibrium shifts to the left, favoring the highly soluble protonated form. As the pH increases towards and beyond the pKa of the piperidinium ion, the equilibrium shifts to the right, forming the less soluble free base, which may precipitate if its solubility limit is exceeded.[8] This relationship underscores the necessity of determining a full pH-solubility profile rather than a single-point measurement.[13][14]
Experimental Determination of Solubility: A Multipronged Approach
A comprehensive solubility assessment involves both kinetic and thermodynamic measurements. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development and formulation.[15][16][17]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound in solution after a short incubation time, following the addition of a concentrated DMSO stock to an aqueous buffer.[15][18][19] This method is susceptible to supersaturation and can overestimate the true solubility but is invaluable for rapid compound ranking.
Caption: High-throughput kinetic solubility workflow.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (3R)-3-Methylpiperidin-3-ol hydrochloride in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.[19]
-
Measurement: Analyze the plate using a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed indicates the kinetic solubility limit.[15][18]
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium, achieved by allowing excess solid to equilibrate with the solvent over an extended period.[16][17] The shake-flask method is the gold standard for this determination.[18]
Caption: Shake-flask method for thermodynamic solubility.
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).[14]
-
Sample Preparation: Add an excess of solid (3R)-3-Methylpiperidin-3-ol hydrochloride to vials containing each buffer. The excess solid ensures that saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: It is crucial to recover and analyze the residual solid using techniques like Powder X-ray Diffraction (PXRD). This step verifies that the compound has not converted to a different solid form (e.g., free base or a different polymorph) during the experiment, which is a key aspect of ensuring a true thermodynamic measurement.[16]
Factors Influencing Solubility and Mitigation Strategies
Several factors beyond pH can influence the measured solubility of (3R)-3-Methylpiperidin-3-ol hydrochloride.
-
Temperature: Solubility is temperature-dependent. Experiments should be conducted at controlled temperatures, typically 25°C for baseline data and 37°C to simulate physiological conditions.
-
Common Ion Effect: In buffers containing chloride ions (e.g., HCl buffers), the solubility of the hydrochloride salt may be suppressed due to the common ion effect, which shifts the dissolution equilibrium to the left. This is an important consideration when interpreting data from different buffer systems.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[11] As mentioned, characterizing the solid form before and after the solubility experiment is essential for data integrity.
-
Co-solvents: For compounds with poor aqueous solubility, the use of water-miscible organic co-solvents like ethanol, PEG 400, or DMSO can significantly enhance solubility.[8] This is a common formulation strategy.
Data Interpretation and Reporting
The final output of this investigation should be a comprehensive solubility profile.
| pH | Thermodynamic Solubility (µg/mL) | Solid Form Post-Equilibration |
| 1.2 | [Experimental Value] | [e.g., Original HCl Salt] |
| 4.5 | [Experimental Value] | [e.g., Original HCl Salt] |
| 6.8 | [Experimental Value] | [e.g., Mixture of Salt and Free Base] |
| 7.4 | [Experimental Value] | [e.g., Free Base] |
| 9.0 | [Experimental Value] | [e.g., Free Base] |
This table, when populated with experimental data, will provide a clear picture of the compound's behavior. High solubility is expected at low pH, with a significant decrease as the pH approaches and surpasses the pKa of the piperidinium moiety. The solid-phase analysis provides critical context, confirming whether the measured solubility corresponds to the salt or its free base.
Conclusion
Characterizing the solubility of (3R)-3-Methylpiperidin-3-ol hydrochloride requires a systematic and multi-faceted approach. By combining high-throughput kinetic screening with the gold-standard shake-flask method for thermodynamic solubility, a complete and reliable dataset can be generated. This guide provides the theoretical basis and practical protocols to empower researchers to thoroughly evaluate this compound's solubility, a critical step in its journey through the drug development pipeline. The principles and methodologies outlined herein are designed to ensure scientific rigor and generate the high-quality, trustworthy data necessary for informed decision-making.
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